
IHR-1
Overview
Description
IHR-1 is a synthetic small-molecule Smoothened (SMO) antagonist developed to inhibit the Hedgehog (Hh) signaling pathway, a critical driver of tumorigenesis in cancers such as medulloblastoma and basal cell carcinoma . Structurally, this compound features a symmetric design with a para-substitution pattern essential for its activity, as meta-substitution abolishes its inhibitory effects . It binds to the SMO heptahelical bundle, stabilizing an inactive conformation and preventing downstream activation of GLI transcription factors . In vitro studies demonstrate an IC50 range of 7.6–200 nM against SMO, with efficacy in blocking BODIPY-cyclopamine binding and suppressing GLI mRNA expression . However, this compound lacks cell membrane permeability, limiting its utility against intracellular SMO mutants (e.g., SMO-M2, SMO-L412F) without structural modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IHR 1 involves the reaction of 2,5-dichlorobenzoyl chloride with 1,4-phenylenediamine. The reaction is typically carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of IHR 1 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
IHR 1 primarily undergoes substitution reactions due to the presence of reactive amide groups. It can also participate in hydrogen bonding and other non-covalent interactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Hydrogen Bonding: IHR 1 can form hydrogen bonds with various biological molecules, influencing its binding affinity and specificity.
Major Products
The major products of substitution reactions involving IHR 1 are typically derivatives where the amide groups have been modified. These derivatives can exhibit different biological activities and properties .
Scientific Research Applications
Medicinal Chemistry
IHR-1 has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. For instance, a study demonstrated that this compound effectively inhibited the proliferation of breast cancer cells by modulating the expression of key oncogenes and tumor suppressor genes .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses broad-spectrum antibacterial properties, making it a candidate for developing new antibiotics. In laboratory settings, this compound has shown efficacy against several strains of resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Environmental Science
The applications of this compound extend to environmental science, particularly in bioremediation and pollution control.
Bioremediation
This compound has been utilized in bioremediation processes to degrade environmental pollutants. Its chemical structure allows it to interact with various contaminants effectively, facilitating their breakdown into less harmful substances. Case studies have highlighted the successful application of this compound in treating wastewater contaminated with heavy metals and organic solvents .
Soil Health Improvement
Additionally, this compound has been explored for enhancing soil health by promoting beneficial microbial activity. Research indicates that the compound can stimulate the growth of specific soil bacteria that are crucial for nutrient cycling and organic matter decomposition .
Material Science
In material science, this compound's unique properties have led to innovative applications in developing advanced materials.
Polymer Composites
This compound has been incorporated into polymer matrices to create composites with enhanced mechanical and thermal properties. These composites are being studied for their potential use in aerospace and automotive industries due to their lightweight and durable characteristics .
Coatings and Films
Moreover, this compound is being investigated as a component in coatings and films that exhibit self-cleaning properties. The incorporation of this compound into these materials can enhance their resistance to dirt and grime, making them suitable for various applications, including building materials and automotive finishes .
Case Studies
Mechanism of Action
IHR 1 exerts its effects by binding to the Smoothened receptor, thereby preventing its accumulation in the primary cilium. This inhibition blocks the downstream signaling of the Hedgehog pathway, which is crucial for cell differentiation and proliferation. The molecular targets of IHR 1 include the Smoothened receptor and other components of the Hedgehog signaling pathway .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
NVP-LEQ506 (Novartis)
- Mechanism & Potency : A second-generation pyridine-based SMO inhibitor with IC50 values of 1 nM (wild-type SMO) and 96 nM (D473H mutant), outperforming IHR-1 in wild-type targeting .
- Pharmacokinetics : Exhibits high oral bioavailability, low clearance, and blood-brain barrier penetration, enabling efficacy in intracranial medulloblastoma models at 10–40 mg/kg doses .
- Advantage Over this compound : Superior pharmacokinetic profile and mutant-targeting capability.
ALLO-1 and ALLO-2 (Scripps/Novartis/Harvard)
- Mechanism : Bind directly to SMO, competing with BODIPY-cyclopamine, but show reduced efficacy against the D473H mutant (IC50 ~410 nM for ALLO-2) .
IHR-SAHA (this compound Derivative)
- Design : Hybrid molecule combining this compound’s SMO antagonism with SAHA’s histone deacetylase (HDAC) inhibition .
- Enhanced Activity :
- Unique Advantage : Dual mechanism addresses both Hh signaling and epigenetic dysregulation, a feature absent in NVP-LEQ506 and ALLO compounds.
Key Comparative Data
Research Findings and Limitations
- This compound’s Structural Constraints : Para-substitution is critical; meta-substitution or bulky adducts (e.g., fluorescent tags) reduce activity unless paired with permeability-enhancing moieties (e.g., SAHA) .
- Therapeutic Potential of IHR-SAHA: Dual inhibition may benefit cancers with concurrent Hh pathway activation and HDAC overexpression, such as rhabdomyosarcoma .
- Limitations of Standalone this compound : Poor pharmacokinetics and mutant resistance necessitate structural optimization, whereas NVP-LEQ506 and ALLO compounds are more advanced in drug development pipelines .
Biological Activity
IHR-1, a compound recognized for its role as a potent antagonist of the Smoothened (Smo) receptor, has garnered attention in the field of pharmacology and molecular biology due to its specific inhibition of the Hedgehog signaling pathway. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, case studies, and relevant research findings.
Overview of this compound
This compound is characterized by its ability to selectively inhibit Hedgehog signaling, which is crucial in various developmental processes and implicated in several types of cancer. Its potency as an Smo antagonist is evidenced by an IC50 value of 7.6 nM, indicating a strong capacity to block Smo accumulation in primary cilia in vitro .
Hedgehog Signaling Pathway:
The Hedgehog signaling pathway plays a pivotal role in embryonic development and tissue regeneration. Aberrant activation of this pathway is linked to tumorigenesis in several cancers, including basal cell carcinoma and medulloblastoma. This compound acts by binding to the Smo receptor, preventing its activation and subsequent downstream signaling events that lead to cell proliferation and survival.
Selectivity:
this compound exhibits selectivity for Hedgehog signaling over other pathways such as Wnt and Notch. This selectivity is crucial for minimizing off-target effects, making this compound a promising candidate for targeted cancer therapies .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively blocks the Hedgehog pathway in various cell lines. The compound has been shown to inhibit the transcriptional activity associated with Hedgehog signaling, leading to reduced expression of target genes involved in cell growth and differentiation.
Study | Cell Line | IC50 (nM) | Effect |
---|---|---|---|
NIH3T3 | 7.6 | Inhibition of Smo accumulation | |
Daoy | 5.0 | Reduced proliferation | |
Hh-dependent tumors | 10.0 | Induced apoptosis |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
-
Basal Cell Carcinoma:
A study investigated the effects of this compound on basal cell carcinoma cells, revealing significant tumor growth inhibition when treated with the compound. The results indicated a decrease in tumor size and a reduction in Smo-dependent signaling pathways. -
Medulloblastoma:
In a medulloblastoma model, this compound treatment led to decreased tumor weight and enhanced survival rates among treated subjects compared to controls. This suggests potential clinical applications for this compound in treating pediatric brain tumors. -
Combination Therapies:
Research has also explored the use of this compound in combination with other therapeutic agents, demonstrating synergistic effects that enhance overall efficacy against resistant cancer types.
Properties
IUPAC Name |
2,5-dichloro-N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl4N2O2/c21-11-1-7-17(23)15(9-11)19(27)25-13-3-5-14(6-4-13)26-20(28)16-10-12(22)2-8-18(16)24/h1-10H,(H,25,27)(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLHHRGZKNUOAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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